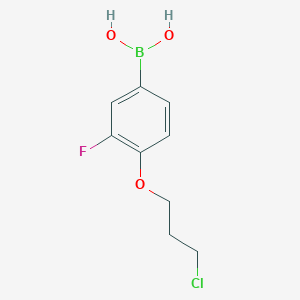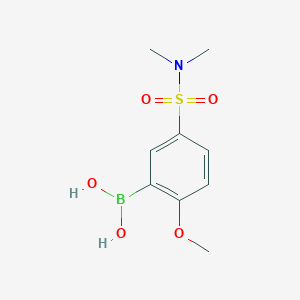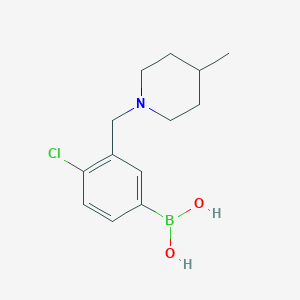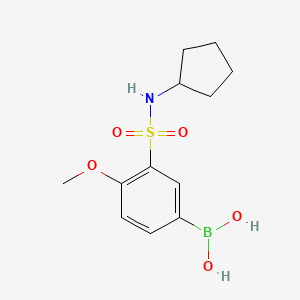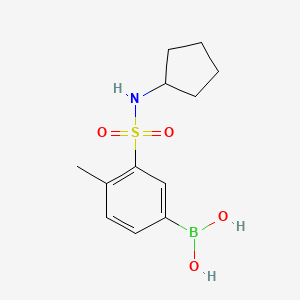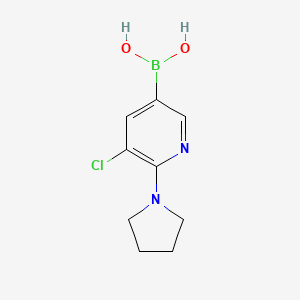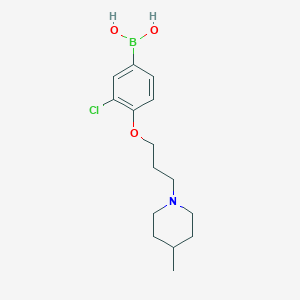
(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BClNO3 . It has a molecular weight of 311.61 g/mol .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is another method that has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (a six-membered aromatic ring), a boronic acid group (B(OH)2), and a 4-methylpiperidin-1-yl propoxy group .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a method for forming carbon-carbon bonds . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.61 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 483.4±55.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Phenylboronic acid-polymers (PBA-polymers) are being explored as potential stimuli-responsive materials for drug-delivery depots . This compound could be used to create polymers that respond to specific biological stimuli, releasing drugs at targeted sites within the body.
Tissue Engineering
PBA-polymers have applications as scaffolds for tissue engineering . The compound’s properties may allow it to support the growth and regeneration of tissues.
HIV Prevention
There is potential for PBA-polymers to act as HIV barriers , possibly by forming protective layers that prevent the virus from attaching to host cells.
Biomolecule Detection and Sensing
The compound could be used in platforms for detecting and sensing biomolecules , such as glucose or proteins, due to its ability to interact with various biological substances.
Diabetes Treatment
Phenylboronic acids can function as glucose-sensitive polymers , enabling self-regulated insulin release, which is crucial in the treatment of diabetes .
Wound Healing and Tumor Targeting
These compounds have noteworthy uses in wound healing and tumor targeting due to their ability to interact with specific biological pathways .
Diagnostic Agent
Phenylboronic acids can also serve as a diagnostic agent, possibly due to their interactions with various biomolecules .
Sensing Applications
Boronic acids are utilized in various sensing applications, including homogeneous assays or heterogeneous detection, due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .
Wirkmechanismus
Target of Action
It’s known that boronic acids are often used as reagents in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid would interact with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role as a reagent in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents such as ethanol and dimethylformamide, but is poorly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid’s action would depend on the specific organic compounds that it helps to synthesize through Suzuki-Miyaura cross-coupling reactions . These effects could range widely, from changes in cellular signaling pathways to alterations in the structure and function of proteins or other macromolecules.
Action Environment
The action of (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its availability for reactions . Additionally, the compound should be stored in a sealed container, away from sources of ignition and oxidizing agents, suggesting that its stability and reactivity could be affected by exposure to air, light, or heat .
Eigenschaften
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNBZRPQNBORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



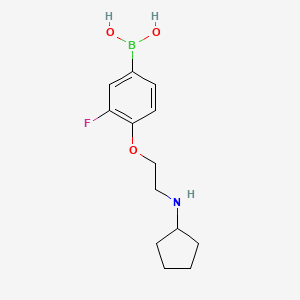
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
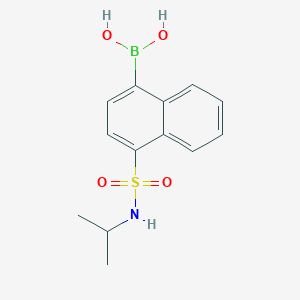
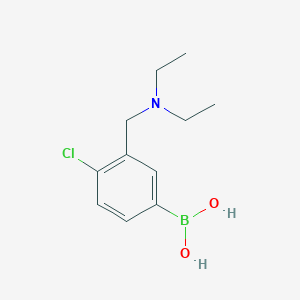
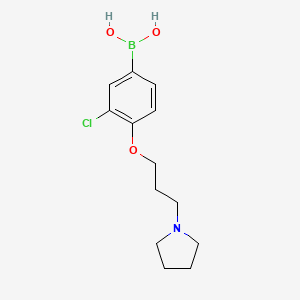
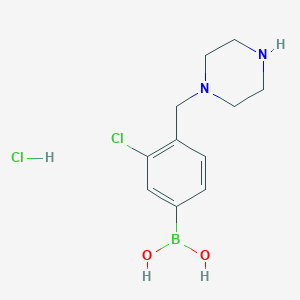
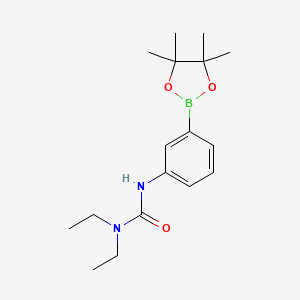
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)
